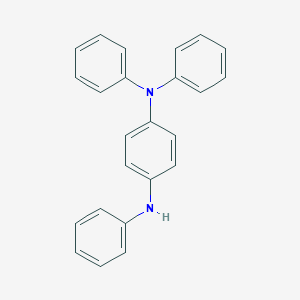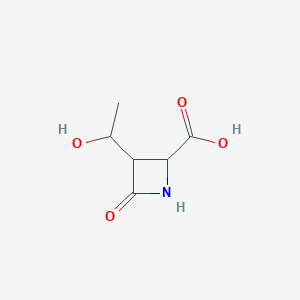
3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid, commonly known as HOE-077, is a synthetic compound that belongs to the class of azetidine-2-carboxylic acid derivatives. It is a potent inhibitor of the enzyme leukocyte elastase, which is involved in the inflammatory response. HOE-077 has been extensively studied for its potential use in treating various inflammatory disorders, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).
Wirkmechanismus
HOE-077 works by inhibiting the activity of leukocyte elastase, which is an enzyme that is involved in the inflammatory response. Leukocyte elastase is released by white blood cells in response to infection or injury, and it breaks down elastin, a protein that is important for the elasticity of lung tissue. By inhibiting the activity of leukocyte elastase, HOE-077 can help to reduce inflammation and prevent damage to lung tissue.
Biochemische Und Physiologische Effekte
HOE-077 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that HOE-077 can inhibit the activity of leukocyte elastase in a dose-dependent manner. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-8 and tumor necrosis factor-alpha. In animal studies, HOE-077 has been shown to reduce lung inflammation and improve lung function in models of 3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid and ARDS.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HOE-077 in lab experiments is its potent inhibitory activity against leukocyte elastase. This makes it a useful tool for studying the role of leukocyte elastase in the inflammatory response. However, one limitation of using HOE-077 is its potential toxicity. In vitro studies have shown that HOE-077 can be toxic to certain cell types at high concentrations. Therefore, it is important to use appropriate concentrations of HOE-077 in lab experiments.
Zukünftige Richtungen
There are several future directions for research on HOE-077. One area of interest is its potential use in treating other inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of new derivatives of HOE-077 that may have improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosing and administration of HOE-077 in clinical settings.
Synthesemethoden
HOE-077 is synthesized through a multi-step process that involves the reaction of 2-oxo-4-phenylbutyric acid with ethylene oxide to form 3-(2-hydroxyethyl)-4-oxobutyric acid. This compound is then converted to HOE-077 through a series of steps that involve the use of reagents such as thionyl chloride, sodium hydroxide, and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
HOE-077 has been extensively studied for its potential use in treating various inflammatory disorders. In vitro studies have shown that HOE-077 is a potent inhibitor of leukocyte elastase, which is involved in the inflammatory response. This makes it a promising candidate for the treatment of diseases such as 3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid, cystic fibrosis, and ARDS, which are characterized by chronic inflammation.
Eigenschaften
CAS-Nummer |
103700-14-7 |
|---|---|
Produktname |
3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid |
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
3-(1-hydroxyethyl)-4-oxoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-2(8)3-4(6(10)11)7-5(3)9/h2-4,8H,1H3,(H,7,9)(H,10,11) |
InChI-Schlüssel |
RWCDYAYKXLCUEN-UHFFFAOYSA-N |
SMILES |
CC(C1C(NC1=O)C(=O)O)O |
Kanonische SMILES |
CC(C1C(NC1=O)C(=O)O)O |
Synonyme |
2-Azetidinecarboxylic acid, 3-(1-hydroxyethyl)-4-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



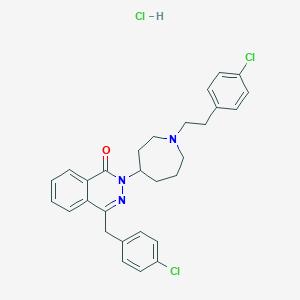
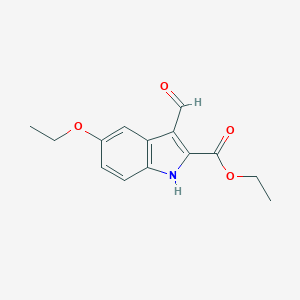
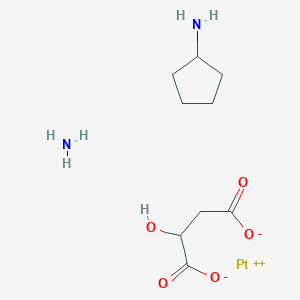

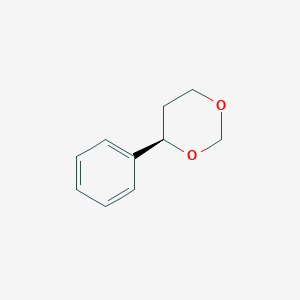
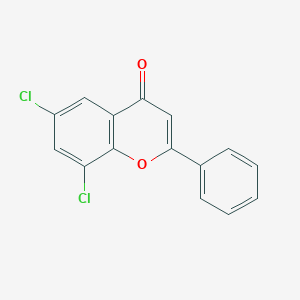
![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)
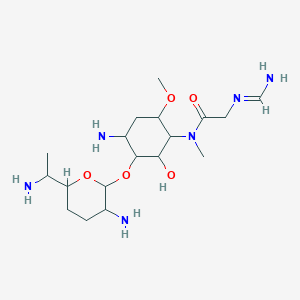
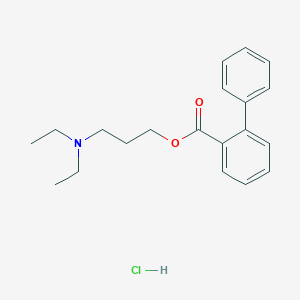
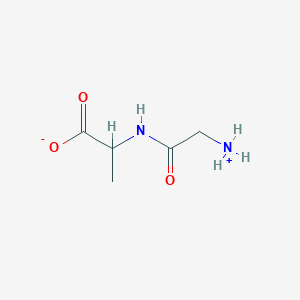
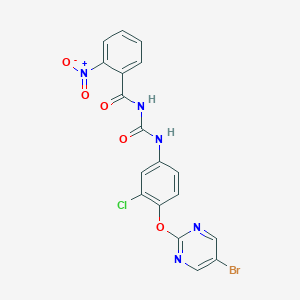
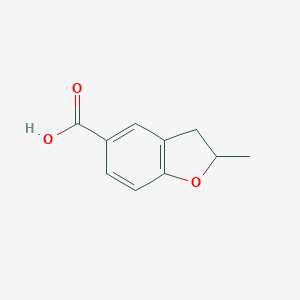
![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)
